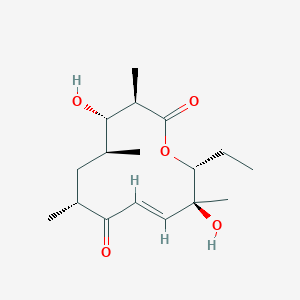
(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione is a macrolide antibiotic and the aglycon of methymycin. It is a 12-membered lactone ring structure that has been a significant target in synthetic organic chemistry due to its complex structure and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione can be synthesized via several synthetic routes. One notable method involves the use of its acetylenic analogue, 8,9-didehydromethynolide. The lactonization of the seco-acids is carried out using a mixed anhydride method with 2,4,6-trichlorobenzoyl chloride . Another efficient synthesis involves the use of D-glucose as a starting material, which is converted into two segments that are then esterified and cyclized to form the 12-membered lactone ring .
Industrial Production Methods: Industrial production of methynolide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, macrocyclization, and the use of protecting groups to achieve the desired stereoselectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions involving methynolide include potassium carbonate, 18-crown-6, and fluoride anion. The reactions are typically carried out under anhydrous conditions using solvents such as toluene and tetrahydrofuran .
Major Products Formed: The major products formed from the reactions of methynolide depend on the specific reaction conditions and reagents used. For example, the intramolecular Wittig-Horner reaction can produce a cyclic enone, while reduction reactions may yield various reduced derivatives .
Aplicaciones Científicas De Investigación
(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying macrolide synthesis and reaction mechanisms. In biology and medicine, methynolide’s antibiotic properties make it a valuable compound for developing new antibiotics and studying bacterial resistance . Additionally, methynolide is used in industrial applications for the synthesis of other macrolide antibiotics and related compounds .
Mecanismo De Acción
The mechanism of action of methynolide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, where the compound binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death .
Comparación Con Compuestos Similares
(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione is similar to other macrolide antibiotics such as erythromycin, methymycin, and picromycin. These compounds share a common macrolide structure but differ in their specific substituents and biological activity . This compound’s unique structure and stereochemistry make it a valuable compound for studying macrolide synthesis and developing new antibiotics.
List of Similar Compounds:- Erythromycin
- Methymycin
- Picromycin
- Magnamycin
- Oleandomycin
This compound’s distinct features, such as its 12-membered lactone ring and specific substituents, set it apart from these similar compounds, highlighting its uniqueness in the field of macrolide antibiotics .
Propiedades
Fórmula molecular |
C17H28O5 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |
InChI |
InChI=1S/C17H28O5/c1-6-14-17(5,21)8-7-13(18)10(2)9-11(3)15(19)12(4)16(20)22-14/h7-8,10-12,14-15,19,21H,6,9H2,1-5H3/b8-7+/t10-,11+,12-,14-,15+,17+/m1/s1 |
Clave InChI |
NCFULEXBOBCPCY-MCWBUIHHSA-N |
SMILES isomérico |
CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O)C)C)(C)O |
SMILES canónico |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)O)C)C)(C)O |
Sinónimos |
methynolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















